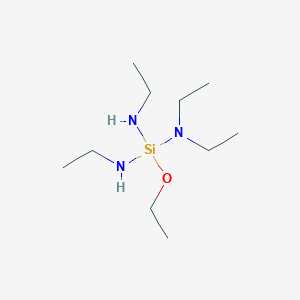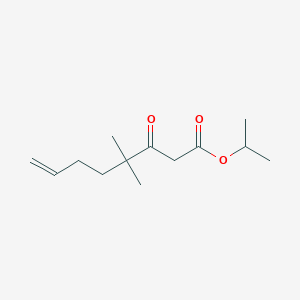
7-Octenoic acid, 4,4-dimethyl-3-oxo-, 1-methylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Octenoic acid, 4,4-dimethyl-3-oxo-, 1-methylethyl ester is an organic compound with a complex structure It is an ester derivative of 7-Octenoic acid, characterized by the presence of a 4,4-dimethyl-3-oxo group and a 1-methylethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Octenoic acid, 4,4-dimethyl-3-oxo-, 1-methylethyl ester typically involves esterification reactions. One common method is the reaction of 7-Octenoic acid with isopropanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
Industrial production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts can enhance the efficiency and yield of the reaction. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to achieve high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
7-Octenoic acid, 4,4-dimethyl-3-oxo-, 1-methylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various ester derivatives.
Aplicaciones Científicas De Investigación
7-Octenoic acid, 4,4-dimethyl-3-oxo-, 1-methylethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 7-Octenoic acid, 4,4-dimethyl-3-oxo-, 1-methylethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and receptors, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Pentanoic acid, 4,4-dimethyl-3-oxo-, methyl ester
- Octanoic acid, methyl ester
- 6-Octenoic acid, 3,7-dimethyl-, methyl ester
- 4-Octenoic acid, methyl ester, (Z)-
Uniqueness
7-Octenoic acid, 4,4-dimethyl-3-oxo-, 1-methylethyl ester is unique due to its specific structural features, such as the 4,4-dimethyl-3-oxo group and the 1-methylethyl ester group. These structural elements confer distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
834900-21-9 |
|---|---|
Fórmula molecular |
C13H22O3 |
Peso molecular |
226.31 g/mol |
Nombre IUPAC |
propan-2-yl 4,4-dimethyl-3-oxooct-7-enoate |
InChI |
InChI=1S/C13H22O3/c1-6-7-8-13(4,5)11(14)9-12(15)16-10(2)3/h6,10H,1,7-9H2,2-5H3 |
Clave InChI |
SARVMSBYQFEKPZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)CC(=O)C(C)(C)CCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


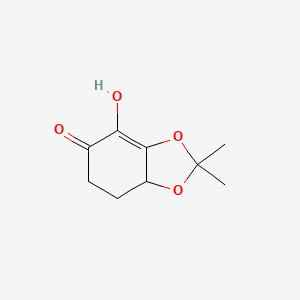

![[1-Butyl-4-chloro-2-(2,6-dimethylphenyl)-1H-imidazol-5-yl]methanol](/img/structure/B14192670.png)
![(5R,6S)-9,9-Diethyl-5-[(2S)-4-iodopent-3-en-2-yl]-2,2,3,3,6-pentamethyl-4,8-dioxa-3,9-disilaundecane](/img/structure/B14192671.png)
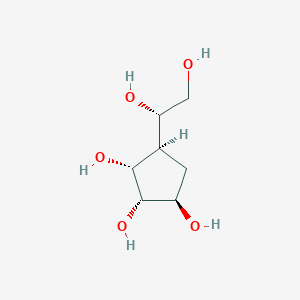
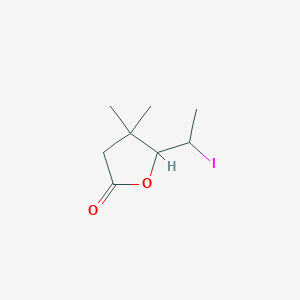
![(1S,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carbonitrile](/img/structure/B14192689.png)
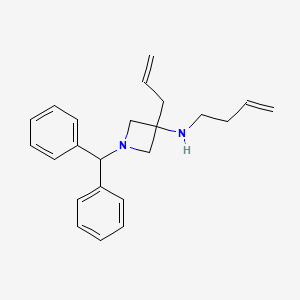
![[3-(Nonadec-1-ene-1-sulfonyl)prop-2-EN-1-YL]benzene](/img/structure/B14192709.png)
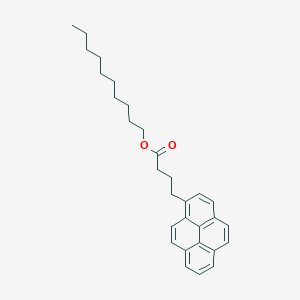
![D-Alanyl-O-[4-(benzyloxy)-4-oxobutanoyl]-L-serine](/img/structure/B14192711.png)

